molecular formula C14H11NO3 B6378035 5-(3-Aminocarbonylphenyl)-2-formylphenol CAS No. 1261895-09-3

5-(3-Aminocarbonylphenyl)-2-formylphenol

Cat. No.: B6378035
CAS No.: 1261895-09-3
M. Wt: 241.24 g/mol
InChI Key: XTGGALPXEQGLFU-UHFFFAOYSA-N
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Description

5-(3-Aminocarbonylphenyl)-2-formylphenol is a bifunctional aromatic compound featuring a phenol backbone substituted with a formyl group at the 2-position and a 3-aminocarbonylphenyl moiety at the 5-position. The aminocarbonyl group (-CONH₂) in this compound enhances hydrogen-bonding capacity, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or as a ligand in coordination chemistry .

Properties

IUPAC Name

3-(4-formyl-3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c15-14(18)11-3-1-2-9(6-11)10-4-5-12(8-16)13(17)7-10/h1-8,17H,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGGALPXEQGLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685149
Record name 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-09-3
Record name 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminocarbonylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method starts with the nitration of a suitable phenol derivative to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The formyl group can be introduced via formylation reactions such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of 5-(3-Aminocarbonylphenyl)-2-formylphenol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminocarbonylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various electrophiles in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: 5-(3-Aminocarbonylphenyl)-2-carboxyphenol.

    Reduction: 5-(3-Aminocarbonylphenyl)-2-hydroxyphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-Aminocarbonylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(3-Aminocarbonylphenyl)-2-formylphenol involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The aminocarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-(4-Formylphenyl)-2-formylphenol (CAS 1261930-12-4)

  • Molecular Formula : C₁₄H₁₀O₃
  • Molecular Weight : 226.23 g/mol
  • Key Features: Contains dual formyl groups at the 2- and 4-positions of the biphenyl system.
  • Applications : Primarily used in organic synthesis for constructing Schiff bases or metal-organic frameworks (MOFs) .

5-(2-Carboxythiophene-4-yl)-2-formylphenol (CAS 1261907-31-6)

  • Molecular Formula : C₁₂H₈O₄S
  • Molecular Weight : 248.25 g/mol
  • Key Features : Incorporates a thiophene ring with a carboxylic acid substituent, introducing sulfur-based π-conjugation and acidity.
  • Applications: Potential use in materials science for conductive polymers or as a corrosion inhibitor .

Halogenated Derivatives

5-(3,5-Dichlorophenyl)-2-formylphenol (CAS 1262003-94-0)

  • Molecular Formula : C₁₃H₈Cl₂O₂
  • Molecular Weight : 275.11 g/mol
  • Key Features : Chlorine atoms at the 3- and 5-positions enhance lipophilicity and electron-withdrawing effects.
  • Applications : Intermediate in agrochemical synthesis (e.g., herbicides) due to its stability and reactivity in electrophilic substitution .

5-(2,3-Difluorophenyl)-2-formylphenol

  • Molecular Formula : C₁₃H₈F₂O₂
  • Molecular Weight : 242.20 g/mol
  • Key Features : Fluorine substituents increase metabolic stability and bioavailability.
  • Applications : Explored in pharmaceutical research for CNS-targeting drugs .

Functional Group Variations

6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol (CAS 1261953-71-2)

  • Molecular Formula: C₁₆H₁₄NO₃
  • Molecular Weight : 268.29 g/mol
  • Key Features: Dimethylaminocarbonyl group (-CON(CH₃)₂) provides steric bulk and altered electronic properties compared to the primary aminocarbonyl group.
  • Applications : Used in asymmetric catalysis or as a building block for bioactive molecules .

[5-(3-Aminophenyl)furan-2-yl]methanol (CAS 102870-03-1)

  • Molecular Formula: C₁₁H₁₁NO₂
  • Molecular Weight : 189.21 g/mol
  • Key Features: Furan ring with a hydroxymethyl group instead of a formyl-phenol system.
  • Applications : Intermediate in antifungal or anti-inflammatory drug synthesis .

Research Findings and Trends

  • Solubility and Reactivity: The aminocarbonyl group in 5-(3-Aminocarbonylphenyl)-2-formylphenol improves aqueous solubility compared to halogenated derivatives, which are more lipophilic .
  • Biological Activity: Aminocarbonyl-substituted phenols exhibit higher binding affinity to serine proteases (e.g., trypsin-like enzymes) than formyl-only analogs, as shown in molecular docking studies .
  • Synthetic Accessibility: Halogenated derivatives are typically synthesized via Ullmann coupling or Friedel-Crafts acylation, whereas aminocarbonyl analogs require palladium-catalyzed amidation .

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